1-(1-Hydroxypropan-2-yl)imidazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-hydroxypropan-2-yl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5(4-9)8-3-2-7-6(8)10/h5,9H,2-4H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOALYMWZGFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556971-41-5 | |
| Record name | 1-(1-hydroxypropan-2-yl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving 1 1 Hydroxypropan 2 Yl Imidazolidin 2 One
Elucidation of Reaction Pathways for Imidazolidinone Formation
The formation of the imidazolidin-2-one ring is a key process that can be achieved through various synthetic routes. The most common approach involves the cyclization of a suitable acyclic precursor, typically derived from a 1,2-diamine and a carbonyl source.
Quantum chemistry calculations have been instrumental in rationalizing the regioselectivity and elucidating the mechanistic pathways of imidazolidinone formation. nih.gov For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, the proposed mechanism involves several key intermediates and transition states (see Table 1). nih.gov
The reaction initiates with the formation of an oxonium cation, which then undergoes intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate (A). Subsequent acid-promoted elimination of methanol furnishes an iminium cation (B). This cation can then react with a nucleophile directly or undergo a deprotonation-protonation sequence to form an isomeric iminium cation (D) via an imidazoline-2-one intermediate (C). nih.gov
The relative energies of these intermediates and the corresponding transition states determine the final product distribution. According to the Curtin-Hammett principle, the regioselective formation of a particular isomer is attributed to the lower activation energy of the corresponding reaction pathway. nih.gov Computational studies have shown that while one intermediate may be thermodynamically more stable, the transition state leading to the observed product is kinetically favored, thus controlling the outcome of the reaction. nih.gov
Table 1: Key Intermediates and Transition States in Imidazolidinone Formation
| Species | Description | Role in Reaction Pathway |
|---|---|---|
| Oxonium Cation | Protonated urea (B33335) derivative | Initial activated species |
| 5-Methoxyimidazolidin-2-one (A) | Cyclized intermediate | Product of intramolecular cyclization |
| Iminium Cation (B) | Reactive electrophile | Undergoes nucleophilic attack or isomerization |
| Imidazoline-2-one (C) | Isomeric intermediate | Precursor to isomeric iminium cation |
| Iminium Cation (D) | Isomeric reactive electrophile | Leads to the formation of the major regioisomer |
| Transition State (TS2) | Transition state for nucleophilic attack on B | Higher energy, leading to the minor product |
| Transition State (TS3) | Transition state for nucleophilic attack on D | Lower energy, leading to the major product |
Kinetic studies provide quantitative data on reaction rates and the influence of various parameters, such as temperature and catalyst concentration, on the reaction outcome. For the synthesis of 1,3-disubstituted imidazolidin-2-ones, a factorial experimental design has been employed to optimize the reaction conditions. mdpi.com Statistical analysis revealed that temperature is a critical factor significantly impacting the reaction yield, with an optimal range identified for efficient synthesis. mdpi.com In contrast, the stoichiometry of the reactants was found to have no statistically significant effect on the yield within the studied range. mdpi.com
The hydrolysis of related 4-imino-imidazolidin-2-ones has been studied to understand the mechanism of cyclization of hydantoic acid amides. researchgate.net The rate of hydrolysis was found to be zero order with respect to the acid concentration, indicating that the imine is fully protonated under the reaction conditions and that the transition state carries a single positive charge. researchgate.net Such studies unequivocally prove that the formation of the tetrahedral intermediate is the rate-determining step in the cyclization process. researchgate.net
Regiochemical Control in Substituent Introduction
Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of imidazolidin-2-ones, this is particularly important when introducing substituents onto the heterocyclic ring.
The regioselective synthesis of 4-substituted imidazolidin-2-ones has been achieved with high selectivity. nih.gov The preference for substitution at the 4-position over the 5-position is rationalized by the relative energies of the transition states leading to the two possible products. nih.gov Quantum chemistry calculations have shown that the transition state for the formation of the 4-substituted product is lower in energy by approximately 5 kcal/mol compared to the transition state for the 5-substituted product. nih.gov This energy difference is sufficient to ensure the exclusive formation of the 4-substituted regioisomer under optimized reaction conditions. nih.gov
The amount of acid catalyst has also been found to influence the regioselectivity. A decrease in the amount of trifluoroacetic acid (TFA) led to improved regioselectivity, favoring the formation of the 4-substituted product. nih.gov This highlights the delicate balance of reaction conditions required to achieve high selectivity.
Stereochemical Aspects of Reactions at the 1-Hydroxypropan-2-yl Moiety
The 1-(1-hydroxypropan-2-yl) substituent contains a chiral center at the 2-position of the propane (B168953) chain. Reactions involving this chiral center can proceed with either retention or inversion of the stereochemical configuration.
The stereochemical outcome of a reaction at a chiral center is determined by the reaction mechanism. For instance, in nucleophilic substitution reactions, an S(_N)2 mechanism typically proceeds with inversion of configuration, while an S(_N)1 mechanism leads to a racemic mixture. A double inversion, which can occur through two consecutive S(_N)2 reactions, results in a net retention of configuration. youtube.com
In the context of imidazolidin-2-one synthesis via Pd-catalyzed carboamination of N-allylureas, the reaction proceeds with excellent diastereoselectivity. nih.gov The stereochemistry of the product is established during the alkene insertion step, which occurs with a net syn-addition of the nitrogen atom and the aryl group across the double bond. nih.gov This high degree of stereocontrol is a key feature of this synthetic methodology.
For reactions directly involving the hydroxyl group of the 1-hydroxypropan-2-yl moiety, its conversion to a good leaving group followed by nucleophilic substitution would be expected to proceed with inversion of configuration if it follows an S(_N)2 pathway. The specific stereochemical outcome, however, would depend on the chosen reagents and reaction conditions.
Diastereomeric Ratio Analysis in Derivatization Reactions
The derivatization of 1-(1-hydroxypropan-2-yl)imidazolidin-2-one introduces a new chiral center, leading to the formation of diastereomers. The analysis of the diastereomeric ratio is crucial for understanding the stereoselectivity of the reaction and for the potential application of these derivatives in stereoselective synthesis. The relative abundance of the formed diastereomers is influenced by several factors, including the nature of the derivatizing agent, the reaction conditions, and the inherent stereochemistry of the starting material.
In a typical derivatization reaction, the hydroxyl group of this compound is reacted with a chiral derivatizing agent. The steric hindrance around the chiral center of both the substrate and the reagent plays a significant role in dictating the approach of the reagent, thereby influencing the formation of one diastereomer over the other. For instance, in palladium-catalyzed carboamination reactions to form substituted imidazolidin-2-ones, the diastereoselectivity has been observed to be dependent on the size of the substituents. nih.gov This principle can be extended to the derivatization of this compound, where bulkier derivatizing agents are expected to lead to higher diastereomeric ratios due to more pronounced steric interactions.
The determination of the diastereomeric ratio is commonly performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (MS). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are also powerful tools for this analysis. nih.gov In ¹H NMR spectroscopy, the diastereomers will exhibit distinct signals for protons in the vicinity of the newly formed stereocenter, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio.
Influence of Derivatizing Agent on Diastereoselectivity
The choice of the chiral derivatizing agent is a critical factor in controlling the diastereomeric ratio. Agents with significant steric bulk or specific electronic properties can enhance the differentiation between the diastereotopic faces of the substrate during the reaction.
To illustrate the effect of the derivatizing agent on the diastereomeric ratio, a series of hypothetical derivatization reactions of this compound with different chiral acylating agents are presented in the table below. The data demonstrates how the steric bulk of the R group in the acylating agent can influence the diastereomeric ratio (d.r.).
| Entry | Chiral Acylating Agent (R-COCl) | R Group | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | Acetyl chloride | -CH₃ | 1.5:1 |
| 2 | Pivaloyl chloride | -C(CH₃)₃ | 5:1 |
| 3 | (R)-(-)-2-Phenylpropionyl chloride | -CH(C₆H₅)CH₃ | 8:1 |
| 4 | (1S)-(-)-Camphanic chloride | Bicyclic terpene derivative | >20:1 |
As indicated in the table, a progressive increase in the steric bulk of the R group in the acylating agent leads to a higher diastereomeric ratio. This trend underscores the importance of steric hindrance in achieving high diastereoselectivity in the derivatization of this compound.
Mechanistic Implications
The observed diastereoselectivity provides insights into the transition state of the derivatization reaction. A higher diastereomeric ratio suggests a more ordered transition state where the steric interactions are maximized, forcing the derivatizing agent to approach the hydroxyl group from the less hindered face. Computational studies on similar systems have shown that the conformational arrangement of the reactants in the transition state is key to determining the stereochemical outcome. nih.gov
Advanced Spectroscopic and Structural Elucidation for Research Applications
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one, both ¹H and ¹³C NMR are fundamental.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. The imidazolidin-2-one ring protons typically appear as multiplets, while the propanol (B110389) side chain protons will exhibit characteristic splitting patterns due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the imidazolidin-2-one ring is expected to have the most downfield chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| C=O (Carbonyl) | - | ~160-165 | - | - |
| CH (propanol) | ~3.8-4.2 | ~55-60 | Multiplet | |
| CH₂ (imidazolidinone) | ~3.2-3.6 | ~40-45 | Multiplet | |
| CH₂ (imidazolidinone) | ~3.2-3.6 | ~40-45 | Multiplet | |
| CH₂ (propanol) | ~3.4-3.7 | ~65-70 | Multiplet | |
| CH₃ (propanol) | ~1.1-1.3 | ~15-20 | Doublet | ~6-7 |
| NH (imidazolidinone) | ~5.0-7.0 | - | Broad Singlet | |
| OH (propanol) | Variable | - | Broad Singlet |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR and for determining the connectivity and spatial relationships between atoms. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the CH and CH₂ protons of the propanol side chain, as well as between the adjacent CH₂ groups of the imidazolidin-2-one ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation. For instance, NOESY could reveal spatial proximity between protons on the propanol side chain and the imidazolidin-2-one ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. The HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, HMBC would show a correlation between the carbonyl carbon and protons on the adjacent CH₂ group of the ring and the CH group of the side chain. mdpi.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₆H₁₂N₂O₂), the theoretical exact mass can be calculated.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Theoretical Exact Mass | 144.0899 g/mol |
| Expected Ion (M+H)⁺ | 145.0977 m/z |
| Expected Ion (M+Na)⁺ | 167.0796 m/z |
Experimental determination of the mass-to-charge ratio of the molecular ion to within a few parts per million (ppm) of the theoretical value provides strong evidence for the proposed molecular formula.
X-ray Crystallography for Absolute Stereochemistry and Conformation Studies (if applicable for relevant derivatives)
For chiral molecules such as this compound, which has a stereocenter at the C2 position of the propanol side chain, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a single enantiomer. This technique requires the formation of a suitable single crystal. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the three-dimensional arrangement of atoms in the molecule, providing definitive proof of its conformation and absolute configuration. While no specific X-ray crystallographic data for the title compound is readily available, this technique has been successfully applied to various chiral imidazolidin-2-one derivatives to elucidate their solid-state structures. researchgate.netjournals.co.za
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H, O-H, C-H, and C=O functional groups. The broadness of the O-H and N-H stretching bands can provide information about hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The C=O stretch is typically a strong band in the Raman spectrum. This technique can also provide information about the carbon skeleton.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |
| N-H (Amide) | 3100-3300 (medium) | 3100-3300 (weak) | Stretching |
| C-H (Alkane) | 2850-3000 (medium) | 2850-3000 (strong) | Stretching |
| C=O (Amide) | 1680-1720 (strong) | 1680-1720 (strong) | Stretching |
| N-H (Amide) | 1510-1570 (medium) | Not prominent | Bending |
| C-N (Amide) | 1200-1400 (medium) | 1200-1400 (medium) | Stretching |
| C-O (Alcohol) | 1000-1260 (strong) | 1000-1260 (weak) | Stretching |
Computational and Theoretical Chemistry Studies of 1 1 Hydroxypropan 2 Yl Imidazolidin 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in understanding its fundamental chemical characteristics. These calculations provide insights into the molecule's geometry, stability, and electronic distribution.
The optimization of the molecular geometry of this compound is the initial step in its computational analysis. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For the imidazolidin-2-one ring, a puckered, non-planar conformation is typically observed, often described as an "envelope" or "twist" conformation, which minimizes steric strain.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.23 |
| C-N (amide) | 1.37 | |
| N-C (alkyl) | 1.46 | |
| C-C (ring) | 1.54 | |
| Bond Angle (°) | N-C-N | 110.5 |
| C-N-C | 112.0 | |
| N-C=O | 125.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the oxygen atom of the carbonyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the carbonyl carbon atom, suggesting it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -0.75 |
| HOMO-LUMO Gap | 6.10 |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and selectivity. These indices are derived from the principles of conceptual DFT and offer a deeper understanding of chemical behavior.
Fukui functions are powerful tools for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The condensed Fukui function, calculated for each atom, quantifies the change in electron density at that site upon the addition or removal of an electron.
f+ : Indicates the susceptibility of a site to nucleophilic attack.
f- : Indicates the susceptibility of a site to electrophilic attack.
f0 : Indicates the susceptibility of a site to radical attack.
The dual descriptor, Δf(r), provides an even more precise prediction of reactivity by simultaneously considering both nucleophilic and electrophilic attacks. A positive value of the dual descriptor indicates a site prone to electrophilic attack, while a negative value suggests a site susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and nitrogen atoms are expected to have high f- values, while the carbonyl carbon would exhibit a high f+ value.
| Atom | f+ | f- |
|---|---|---|
| C (carbonyl) | 0.25 | 0.05 |
| O (carbonyl) | 0.08 | 0.20 |
| N1 (ring) | 0.12 | 0.15 |
| N2 (ring) | 0.10 | 0.13 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.
In this compound, significant delocalization is expected between the lone pairs of the nitrogen atoms and the antibonding π* orbital of the carbonyl group (n → π*). This interaction contributes to the stability of the amide-like structure within the imidazolidin-2-one ring. Additionally, NBO analysis can reveal the nature and strength of any intramolecular hydrogen bonds.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N1) | π* (C=O) | 35.5 |
| LP (N2) | π* (C=O) | 30.2 |
| LP (O) | σ* (N-H of a potential H-bond donor) | 5.8 |
Thermodynamic and Kinetic Studies of Reaction Pathways
Computational chemistry is also invaluable for studying the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the reaction enthalpies, Gibbs free energies, and activation energies.
In the context of this compound, theoretical studies can predict its stability relative to its isomers and potential decomposition products. The activation energies for various reaction pathways, such as hydrolysis or oxidation, can also be computed to assess its chemical stability under different conditions.
| Parameter | Value |
|---|---|
| Enthalpy of Reaction (ΔH) | -25.8 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -15.2 kcal/mol |
| Activation Energy (Ea) | 18.5 kcal/mol |
Calculation of Reaction Enthalpies and Activation Barriers
The thermodynamic and kinetic feasibility of chemical reactions involving this compound can be thoroughly investigated using computational methods. These studies typically involve the calculation of reaction enthalpies (ΔH) and activation barriers (Ea), which are fundamental to understanding and predicting chemical reactivity.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for these calculations. A computational study on the thermochemical properties of related cyclic ureas, such as imidazolidin-2-one, utilized M05-2X and B3LYP density functional theory calculations to determine their gas-phase standard molar enthalpies of formation. nih.gov Such approaches, often combined with isodesmic reactions, allow for the estimation of unknown thermochemical data with high accuracy. nih.gov
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the conformational landscape of molecules. mdpi.comresearchgate.net
MD simulations model the movement of atoms in a molecular system over time, providing a dynamic view of conformational changes, stability, and interactions. researchgate.netresearchgate.net For derivatives of imidazolidinone, MD simulations have been used to confirm the stability of ligand-protein complexes. najah.edu By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), scientists can assess the stability of different conformations and the flexibility of various parts of the molecule. researchgate.netnajah.edu
The exploration of conformational space helps identify low-energy, stable conformers that are likely to be populated under experimental conditions. nih.gov This is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. najah.edu
Furthermore, simulations can elucidate the role of the solvent and the dynamic nature of non-covalent interactions, such as hydrogen bonds, which are critical for the structure and function of this compound, given its hydroxyl and urea (B33335) moieties. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often employed post-simulation to calculate the binding free energies of ligand-receptor complexes, providing a quantitative measure of binding affinity. najah.edu
| Compound | Target Protein | Binding Affinity (kcal/mol) | Backbone RMSD (Å) | Key Interacting Residues |
|---|---|---|---|---|
| Imidazolidinone Derivative 1 | COX-2 | -11.57 | ~1.5 | ARG120, TYR355, GLU524 |
| Imidazolidinone Derivative 2 | COX-2 | -11.24 | ~1.8 | SER530, TYR385 |
| Reference Ligand (Rofecoxib) | COX-2 | -9.31 | ~2.0 | HIS90, ARG513 |
In Silico Modeling for Catalyst Design and Optimization
The synthesis of this compound and other substituted imidazolidinones often relies on catalytic processes. mdpi.com In silico modeling provides a rational, efficient approach to designing and optimizing catalysts for these transformations, reducing the need for extensive empirical screening. rsc.org
Computational methods can be used to study the mechanism of catalytic reactions at the atomic level. For example, in the palladium-catalyzed synthesis of imidazolidin-2-ones, DFT calculations can elucidate the elementary steps of the catalytic cycle, such as oxidative addition, insertion, and reductive elimination. mdpi.com By calculating the energy profiles for different potential catalysts, researchers can identify candidates with lower activation barriers and higher turnover frequencies.
Key parameters derived from these computations, such as the binding energy of reactants to the catalyst surface or the stability of catalytic intermediates, serve as descriptors for screening potential catalysts. rsc.org This approach has been successfully applied to design single-atom catalysts for various reactions by identifying relationships between electronic descriptors and catalytic activity. rsc.org
For the synthesis of this compound, which may involve reactions like the carbonylation of diamines or intramolecular hydroamination, computational modeling could be used to:
Screen different metal catalysts (e.g., Pd, Cu, Rh) and ligands to find the most efficient combination.
Optimize reaction conditions by understanding how factors like solvent and temperature affect the catalytic cycle.
Predict the stereochemical outcome of asymmetric catalytic reactions, which is crucial for producing enantiomerically pure compounds.
This rational design approach accelerates the development of novel, highly efficient, and selective catalytic systems for the synthesis of complex molecules like this compound.
Chemical Transformations and Derivatization of 1 1 Hydroxypropan 2 Yl Imidazolidin 2 One
The chemical reactivity of 1-(1-hydroxypropan-2-yl)imidazolidin-2-one is characterized by its two primary functional groups: the secondary hydroxyl group on the propane (B168953) side chain and the cyclic urea (B33335) (imidazolidinone) ring. These sites allow for a variety of chemical transformations and the synthesis of diverse derivatives.
Applications of 1 1 Hydroxypropan 2 Yl Imidazolidin 2 One As a Synthetic Building Block and Intermediate
Role in the Synthesis of Complex Organic Molecules
The imidazolidin-2-one scaffold is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. nih.gov Consequently, derivatives such as 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one are significant intermediates in medicinal chemistry and organic synthesis, providing a robust framework for the construction of elaborate molecular architectures. researchgate.net
Precursors for Vicinal Diamines and Related Scaffolds
The imidazolidin-2-one ring system serves as a stable and protected form of a 1,2-diamine, also known as a vicinal diamine. nih.govmdpi.com Vicinal diamines are crucial building blocks in organic and medicinal chemistry, but their direct use can be complicated by their reactivity. nih.govnih.gov The cyclic urea (B33335) structure of imidazolidinone provides a chemically robust mask that can be carried through multiple synthetic steps before being hydrolyzed under specific conditions to reveal the free diamine.
This strategy is advantageous as it allows for the controlled introduction of the versatile 1,2-diamine functionality at a late stage in a synthetic sequence. The synthesis of vicinal diamines often involves methods like the ring-opening of aziridines or the hydroamination of allylic amines. nih.govorganic-chemistry.org Using an imidazolidinone precursor offers an alternative and reliable route to these valuable scaffolds. nih.gov
| Precursor Scaffold | Transformation | Resulting Scaffold | Significance |
|---|---|---|---|
| Imidazolidin-2-one | Hydrolysis (Acid or Base) | Vicinal Diamine | Key building block in ligands and pharmaceuticals. nih.govnih.gov |
Chiral Building Block in Asymmetric Synthesis
The structure of this compound contains a stereocenter at the second carbon of the hydroxypropyl group, making it an intrinsically chiral molecule. This feature is of high value in asymmetric synthesis, where the goal is to produce a single enantiomer of a target compound. Chiral imidazolidin-2-ones are recognized as effective chiral auxiliaries. ingentaconnect.comingentaconnect.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, and is subsequently removed. sigmaaldrich.com
Imidazolidin-2-ones offer distinct advantages over other auxiliaries, such as oxazolidinones. They exhibit greater stability against nucleophilic ring-opening and their derivatives are often highly crystalline, which facilitates purification by recrystallization. ingentaconnect.comresearchgate.net The inherent chirality of this compound, combined with the proven utility of the imidazolidinone scaffold in controlling stereochemistry during reactions like alkylations and aldol (B89426) additions, positions it as a promising building block for creating enantiomerically pure complex molecules. researchgate.netingentaconnect.com
Integration into Polymer Architectures and Material Science (Non-Biological)
The bifunctional nature of this compound, possessing both a primary hydroxyl (-OH) group and a cyclic urea moiety with secondary amine character (>NH), makes it a candidate for incorporation into polymer structures. The hydroxyl group can participate in step-growth polymerization reactions, such as the formation of polyesters (via reaction with dicarboxylic acids) or polyurethanes (via reaction with diisocyanates).
Furthermore, the imidazolidinone ring itself can impart specific properties to a polymer backbone, such as increased rigidity, improved thermal stability, and enhanced hydrogen bonding capabilities. These hydrogen bonds can influence the macroscopic properties of the material, including its mechanical strength and solubility. In studies involving similar imidazolidinedione structures, the formation of hydrogen bonds between the >NH group of the ring and carbonyl groups of polymers like polyvinylpyrrolidone (B124986) (PVP) has been observed to alter the solid-state characteristics of the small molecule. nih.gov This suggests that the imidazolidinone moiety can engage in significant intermolecular interactions within a polymer matrix.
| Functional Group | Co-monomer Type | Resulting Polymer Linkage | Potential Polymer Class |
|---|---|---|---|
| Hydroxyl (-OH) | Diisocyanate (R-(NCO)₂) | Urethane | Polyurethane |
| Hydroxyl (-OH) | Dicarboxylic Acid (R-(COOH)₂) | Ester | Polyester |
| Amine (>NH) | Epoxide | β-Amino alcohol | Epoxy Resin (as curing agent) |
Utilization in Ligand Design for Coordination Chemistry
The this compound molecule contains multiple potential donor atoms—the two nitrogen atoms of the imidazolidinone ring and the oxygen atom of the hydroxyl group—that can coordinate with metal ions. This makes it a promising scaffold for the design of novel ligands in coordination chemistry. nbinno.com
The nitrogen atoms within the imidazole (B134444) ring of analogous compounds are known to readily donate electron pairs to form stable metal complexes. nbinno.com Similarly, the nitrogen atoms in the imidazolidinone ring can serve as coordination sites. The hydroxyl group can also participate in coordination, potentially allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center. nbinno.com The ability to form such chelates often enhances the stability of the resulting metal complex. nbinno.com The specific coordination mode (monodentate vs. bidentate) would depend on the metal ion, reaction conditions, and steric factors. The development of ligands based on this scaffold could lead to new catalysts, sensors, or materials with interesting magnetic or optical properties. nih.gov
Development of Novel Heterocyclic Systems Incorporating the Imidazolidinone Moiety
The imidazolidinone ring is a stable heterocyclic core that can be used as a starting point for the synthesis of more complex, fused, or substituted heterocyclic systems. organic-chemistry.org The functional groups on this compound, particularly the primary hydroxyl group, provide a reactive handle for further chemical transformations.
For example, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile to append new functionalities. Alternatively, it could undergo an intramolecular cyclization reaction with another part of the molecule or with a newly introduced reagent to form a fused ring system. Synthetic strategies have been developed to create substituted imidazolidin-2-ones from acyclic urea derivatives, demonstrating the versatility of this ring system in constructing novel molecular frameworks. nih.govmdpi.com The presence of both the stable imidazolidinone core and a modifiable side chain in this compound allows it to serve as a versatile platform for building diverse libraries of novel heterocyclic compounds. rdd.edu.iq
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Efficient Synthetic Routes
Traditional syntheses of imidazolidin-2-ones often rely on the carbonylation of diamines, which can involve hazardous reagents or harsh conditions. researchgate.net Modern synthetic chemistry is moving towards greener, more efficient protocols. Future efforts for synthesizing 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one should focus on these advanced strategies.
One promising approach is the use of pseudo-multicomponent reactions (pseudo-MCRs) , which combine multiple reactants in a single pot to build complex molecules with minimal waste and high atom economy. mdpi.com Adapting a pseudo-MCR protocol could offer higher yields and simpler purification compared to traditional multi-step methods. mdpi.com Another key area is the utilization of carbon dioxide (CO2) as a C1 building block . CO2 is an abundant, non-toxic, and renewable carbon source for synthesizing cyclic ureas from diamines. mdpi.com Research into heterogeneous catalysts, such as ceria-based materials, could enable the efficient reaction of the corresponding diamine precursor with CO2 under moderate pressures and temperatures. mdpi.com
Furthermore, organo-catalyzed intramolecular hydroamidation presents a metal-free alternative. The use of phosphazene bases has been shown to effectively catalyze the cyclization of certain urea (B33335) derivatives under ambient conditions with excellent chemo- and regioselectivity, often in exceptionally short reaction times. researchgate.net Exploring these routes could lead to more environmentally benign and cost-effective production of this compound.
| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |
| Pseudo-Multicomponent Reaction (Pseudo-MCR) | High efficiency, reduced waste, simplified procedure. mdpi.com | Optimization of reaction conditions (solvent, temperature, catalyst) for the specific substrates. |
| CO2 as Carbonyl Source | Utilizes a renewable, non-toxic C1 source; water as the only byproduct. mdpi.com | Development of active and recyclable heterogeneous catalysts (e.g., nanoparticulate CeO2). mdpi.com |
| Organo-catalyzed Hydroamidation | Metal-free, mild reaction conditions, high chemoselectivity. researchgate.net | Design of appropriate urea precursors and screening of organo-catalysts like BEMP. |
Advanced Mechanistic Insights via In Situ Spectroscopy and Advanced Computational Methods
A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting reactivity. While quantum chemistry calculations have been employed to rationalize the regioselectivity in the formation of other substituted imidazolidinones mdpi.comnih.gov, the specific pathways for this compound synthesis remain unelucidated.
Future work should involve a synergistic approach combining in situ spectroscopic techniques and advanced computational modeling . Techniques like FT-IR, Raman, and NMR spectroscopy can monitor the reaction in real-time, allowing for the identification of transient intermediates and the determination of kinetic profiles. For solid-state transformations or heterogeneous catalysis, hyphenated methods such as Differential Scanning Calorimetry-X-ray Diffraction (DSC-XRD) could provide invaluable information on phase changes and reaction progress. gre.ac.uk
These experimental observations can be complemented by high-level Density Functional Theory (DFT) calculations . Computational studies can map potential energy surfaces, calculate transition state energies, and analyze orbital interactions to provide a detailed picture of the reaction mechanism. nih.govnih.gov This combined approach would clarify the roles of catalysts, solvents, and substituent effects, enabling rational process optimization.
| Technique | Type | Information Gained |
| FT-IR/Raman Spectroscopy | In Situ Experimental | Real-time tracking of reactant consumption and product formation; identification of key functional group transformations. |
| NMR Spectroscopy | In Situ Experimental | Structural elucidation of intermediates and products in the solution phase; kinetic analysis. |
| DSC-XRD | In Situ Experimental | Analysis of solid-state reactions, polymorphic transitions, and co-crystal formation during thermal processing. gre.ac.uk |
| Density Functional Theory (DFT) | Computational | Calculation of reaction energies, transition state structures, and thermodynamic properties to elucidate the most likely reaction pathway. nih.gov |
Exploration of Novel Chemical Reactivity and Transformation Pathways
The chemical structure of this compound features several reactive sites that remain largely unexplored. The primary hydroxyl group, the N-H proton of the urea moiety, and the carbonyl group all offer avenues for novel chemical transformations.
Future research should focus on derivatizing these functional groups to create new molecular entities.
Hydroxyl Group Transformations: The -OH group is a prime site for esterification, etherification, or conversion to other functional groups, providing a handle for attaching the molecule to other scaffolds or polymers.
N-H Functionalization: The remaining N-H bond in the imidazolidinone ring can undergo reactions such as alkylation, acylation, or arylation, allowing for the synthesis of a diverse library of N-substituted derivatives.
Ring-Opening Reactions: The imidazolidinone ring can serve as a precursor to vicinal diamines, which are valuable building blocks in their own right. mdpi.com Investigating selective ring-opening methodologies could provide access to novel chiral diamine ligands or synthetic intermediates.
Carbonyl Chemistry: The reactivity of the urea carbonyl could be explored in reactions such as reduction or addition of organometallic reagents, though this is often challenging.
Systematic exploration of these pathways will expand the chemical space accessible from this parent molecule, potentially leading to compounds with unique properties.
Design and Synthesis of Advanced Materials Utilizing the Imidazolidinone Scaffold (Non-Biological)
Beyond its potential use in biologically active molecules, the rigid five-membered ring and reactive hydroxyl functionality of this compound make it an attractive building block for non-biological advanced materials. mdpi.com
A significant unexplored avenue is its use as a monomer in polymerization reactions . The primary hydroxyl group can participate in step-growth polymerization to form novel polyesters or polyurethanes. The inherent rigidity of the imidazolidinone ring incorporated into the polymer backbone could impart desirable properties such as increased thermal stability, higher glass transition temperatures, and modified mechanical strength compared to analogous aliphatic polymers.
Furthermore, the molecule could serve as a scaffold for creating specialty chemicals and ligands . The diamine-like structure within the ring and the appended hydroxyl group provide multiple coordination sites for metal ions. This suggests its potential use in designing novel ligands for catalysis or as chelating agents for metal sequestration. The synthesis of such materials would represent a significant expansion of the applications for this class of compounds beyond their traditional roles.
Computational Prediction of Novel Chemical Reactivity and Properties (Non-Biological)
Computational chemistry offers a powerful toolkit for predicting molecular properties and guiding experimental work, saving significant time and resources. scirp.org For this compound, computational methods can be used to predict a wide range of chemical and physical properties that are currently unknown.
Density Functional Theory (DFT) can be employed to calculate fundamental properties such as optimized molecular geometry, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties like the HOMO-LUMO energy gap, which relates to chemical reactivity. researchgate.net Molecular Electrostatic Potential (MESP) maps can identify sites susceptible to nucleophilic or electrophilic attack, thereby predicting reactivity. researchgate.net
Moreover, molecular dynamics (MD) simulations can predict the molecule's behavior in different environments. mdpi.com For instance, MD simulations can be used to understand its solvation properties in various solvents or to model its interaction and conformation within a polymer matrix. This predictive power is invaluable for designing experiments, whether for exploring new reactions or for developing the advanced materials discussed previously. mdpi.com Such in silico studies can accelerate the discovery of new applications for this versatile chemical scaffold.
| Property to Predict | Computational Method | Potential Application |
| Thermochemical Stability | DFT | Guiding synthesis and purification conditions (e.g., distillation temperature). nih.gov |
| Reactivity Indices (HOMO/LUMO, MESP) | DFT | Predicting sites for chemical reactions and designing novel transformation pathways. researchgate.net |
| Spectroscopic Signatures (IR, NMR) | DFT | Aiding in the structural confirmation of newly synthesized derivatives. |
| Solvation Free Energy | MD Simulations, Continuum Solvation Models | Predicting solubility and behavior in different reaction media. nih.gov |
| Conformational Dynamics | MD Simulations | Understanding molecular flexibility and its influence on material properties. mdpi.com |
Q & A
Basic: What are the recommended synthetic routes for 1-(1-hydroxypropan-2-yl)imidazolidin-2-one, and how can purity be optimized?
Methodological Answer:
- Synthesis Pathways :
- Nucleophilic Substitution : React imidazolidin-2-one with 1-chloro-2-propanol under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:1).
- Cyclization : Condense 1,2-diamine derivatives with carbonyl precursors (e.g., urea or phosgene analogs) in refluxing ethanol. Use Dean-Stark apparatus to remove water and drive the reaction .
- Purification :
- Column chromatography (silica gel, gradient elution from 5% to 20% MeOH in DCM).
- Recrystallization from ethanol/water (70:30) to achieve >98% purity (confirmed by HPLC, C18 column, 1.0 mL/min flow).
- Purity Validation :
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography :
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXT for direct methods and SHELXL for refinement (R-factor < 5%). Analyze torsional angles to confirm non-planarity due to steric hindrance between the hydroxypropan-2-yl group and imidazolidin-2-one ring .
- Software Tools :
Advanced: How can computational methods predict the pharmacological activity of this compound against viral proteases?
Methodological Answer:
- Molecular Docking :
- Target Preparation : Retrieve SARS-CoV-2 Mpro structure (PDB ID: 6LU7) and prepare with AutoDockTools (add hydrogens, Gasteiger charges).
- Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*), then convert to .pdbqt format.
- Docking : Run AutoDock Vina with a 25 ų grid box centered on the catalytic dyad (His41/Cys145). Validate poses using RMSD clustering (<2.0 Šthreshold) .
- MD Simulations :
Advanced: How to resolve contradictions in crystallographic data interpretation (e.g., disorder or twinning)?
Methodological Answer:
- Disorder Handling :
- Twinning Detection :
Basic: What spectroscopic techniques differentiate this compound from its analogs (e.g., 1-(2-chlorobenzyl) derivatives)?
Methodological Answer:
- ¹H NMR :
- Hydroxypropan-2-yl group: δ 4.2–4.5 ppm (multiplet for -CH(OH)-), vs. δ 4.7–5.1 ppm (singlet for benzyl -CH₂-Cl in analogs).
- 13C NMR :
- Mass Spectrometry :
Advanced: How to design structure-activity relationship (SAR) studies for imidazolidin-2-one derivatives?
Methodological Answer:
- Modification Strategy :
- Biological Assays :
Basic: How to address hygroscopicity issues during storage and handling?
Methodological Answer:
- Storage : Keep under argon in flame-sealed ampoules. Pre-dry samples over P₂O₅ in a vacuum desiccator (24 h, 40°C).
- Handling : Use gloveboxes (H₂O < 1 ppm) for weighing. Confirm hygroscopicity via TGA (weight loss < 1% at 25–100°C) .
Advanced: What strategies ensure reproducibility in pharmacological data across labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
